BENGHE Foundational & Exploratory

Check Availability & Pricing

The Tetralone Scaffold: A Privileged Structure in
Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5,7-Dichloro-2-tetralone

Cat. No.: B093731

An In-depth Technical Guide for Drug Discovery & Development Professionals

The quest for novel, effective, and safe therapeutic agents is a perpetual challenge in medicinal
chemistry. In this pursuit, certain chemical scaffolds emerge as "privileged structures” due to
their ability to interact with a wide range of biological targets, offering a versatile foundation for
drug design. The substituted tetralone core, a bicyclic aromatic ketone, represents one such
scaffold, demonstrating a remarkable breadth of pharmacological activities. This technical
guide, intended for researchers, scientists, and drug development professionals, will provide a
comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse
therapeutic applications of substituted tetralones, grounded in field-proven insights and
experimental data.

The Tetralone Core: A Foundation for Diverse
Bioactivity

The tetralone scaffold, consisting of a fused benzene and cyclohexanone ring system, is a key
structural motif found in numerous natural products and synthetic compounds with significant
biological properties.[1][2] Its rigid, yet conformationally adaptable, framework provides an
excellent platform for the spatial orientation of various substituents, enabling fine-tuning of
interactions with biological targets. The reactivity of the ketone and the potential for substitution
on both the aromatic and aliphatic rings make tetralones a versatile starting point for the
synthesis of a wide array of derivatives.[2][3]
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Synthetic Strategies: Accessing the Tetralone
Scaffold

The construction of the tetralone core is a well-established area of organic synthesis, with
several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is
often dictated by the desired substitution pattern on the final molecule.

Intramolecular Friedel-Crafts Acylation

A cornerstone of tetralone synthesis is the intramolecular Friedel-Crafts acylation of y-
phenylbutyric acids. This acid-catalyzed cyclization provides a direct and often high-yielding
route to the tetralone core.

Experimental Protocol: Synthesis of 6-Methoxy-a-tetralone

This protocol describes a common procedure for the synthesis of a key intermediate used in
the development of various bioactive compounds.

o Materials: 4-(4-methoxyphenyl)butanoic acid, polyphosphoric acid (PPA).
e Procedure:

o To a stirred solution of 4-(4-methoxyphenyl)butanoic acid (1 equivalent) in a suitable
solvent such as toluene, add polyphosphoric acid (10 equivalents by weight).

o Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with
vigorous stirring.

o Extract the agueous mixture with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with saturated sodium bicarbonate solution and brine,
then dry over anhydrous sodium sulfate.

o Concentrate the organic phase under reduced pressure to yield the crude product.
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o Purify the crude 6-methoxy-a-tetralone by column chromatography on silica gel or by
recrystallization.

Other Synthetic Approaches

Beyond Friedel-Crafts acylation, other methods such as the Haworth reaction, Nazarov
cyclization, and various modern catalytic approaches have been employed to synthesize
substituted tetralones, offering alternative pathways to access diverse substitution patterns.[4]

Therapeutic Applications of Substituted Tetralones

The versatility of the tetralone scaffold is underscored by the wide range of therapeutic areas in
which its derivatives have shown promise.

Anticancer Activity

Substituted tetralones have emerged as a promising class of anticancer agents, exhibiting
cytotoxicity against a variety of cancer cell lines.[2][5] Their mechanisms of action are diverse
and often depend on the specific substitution pattern.

Mechanism of Action:

One of the key anticancer mechanisms of certain tetralone derivatives is the induction of
apoptosis. For instance, some tetralone-sulfonamide hybrids have been shown to trigger the
apoptotic cascade in breast cancer cells (MCF-7) by downregulating the anti-apoptotic protein
Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of executioner
caspases like caspase-7.[6]

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9759135/
https://www.researchgate.net/publication/346230353_Tetralone_Scaffolds_and_Their_Potential_Therapeutic_Applications
https://www.researchgate.net/figure/IC50-values-M-of-the-compounds-and-SI-values-against-MCF-7-A549-and-NIH-3T3-cell_tbl1_322376003
https://www.researchgate.net/publication/382511866_Study_of_Tertralone_Derivatives_as_Potent_Anti-Cancer_Agents_through_Apoptosis_assessment_In_Vitro_and_In_silico_Approaches
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Apoptosis Induction by Tetralone Derivatives

G’etralone Derivativa

Inhibition Activation

0o

Inhibits Promotes

Caspase-7 Activation

Click to download full resolution via product page
Figure 1: Simplified pathway of apoptosis induction by certain tetralone derivatives.

Quantitative Data:

The anticancer efficacy of substituted tetralones is often quantified by their half-maximal
inhibitory concentration (IC50) values against various cancer cell lines.
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Compound Class Cancer Cell Line IC50 (pM) Reference
2-Benzylidene-1- )
HeLa (Cervical) 3.5 [7]
tetralones
2-Benzylidene-1-
MCF-7 (Breast) 4.5 [7]
tetralones
Tetralone-thiazoline
_ A549 (Lung) 15.69 [5]
hybrids
Tetralone-thiazoline )
] HepG2 (Liver) 13.68 [5]
hybrids
Tetralone-thiazoline _
SK-OV-3 (Ovarian) 7.84 [5]

hybrids

Antimicrobial Activity

The tetralone scaffold has also been a fruitful starting point for the development of novel
antimicrobial agents with activity against both bacteria and fungi.[3][8]

Mechanism of Action:

The antimicrobial mechanisms of tetralone derivatives can be multifaceted. Some derivatives
containing an aminoguanidinium moiety have been shown to disrupt the bacterial cell
membrane, leading to depolarization and increased permeability, ultimately causing cell death.
[9][10] Molecular docking studies suggest that some of these compounds may also act by
inhibiting essential enzymes like dihydrofolate reductase (DHFR).[8][9] Furthermore, 4-hydroxy-
o-tetralone and its derivatives have been found to act as efflux pump inhibitors in multi-drug
resistant Escherichia coli, thereby reversing tetracycline resistance.[11]
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Antimicrobial Mechanisms of Tetralone Derivatives
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Figure 2: Multiple antimicrobial mechanisms of action for substituted tetralones.

Quantitative Data:

The antimicrobial potency is typically expressed as the minimum inhibitory concentration (MIC).
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Compound Class Microorganism MIC (pg/mL) Reference
Aminoguanidinium

S. aureus 05-4 [6][8]
tetralones
Aminoguanidinium )

E. coli 0.5-32 [6][8]
tetralones

) ) Potent activity at 100-
Indazoline tetralones E. coli [3]
200 pg/mL

Functionalized o- ]

P. aeruginosa 31.25 - 250 [12]
tetralones
Functionalized o- ]

A. niger (fungus) 62.5-125 [12]

tetralones

Neuroprotective Effects and CNS Applications

Substituted tetralones have shown significant promise in the realm of neuropharmacology,
particularly as inhibitors of monoamine oxidase (MAO) enzymes and as potential therapeutics
for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][12][13]

Mechanism of Action:

e MADO Inhibition: The inhibition of MAO-A and MAO-B, enzymes responsible for the
degradation of neurotransmitters like serotonin, dopamine, and norepinephrine, can lead to
increased levels of these neurotransmitters in the brain. This is a key mechanism for many
antidepressant and anti-Parkinsonian drugs.[13] C7-substituted a-tetralone derivatives have
been found to be highly potent and selective inhibitors of MAO-B.[13]

o Multi-target approach for Alzheimer's Disease: In the context of Alzheimer's disease, a multi-
target approach is often considered more effective. Certain a,3-unsaturated carbonyl-based
tetralone derivatives have demonstrated the ability to not only inhibit MAO-B but also
acetylcholinesterase (AChE) and the self-induced aggregation of amyloid-3 (AB) peptides,
key pathological hallmarks of the disease.[12]
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Neuroprotective Mechanisms of Tetralone Derivatives
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Figure 3: Multi-target neuroprotective mechanisms of tetralone derivatives for Alzheimer's and
Parkinson's diseases.

Quantitative Data:
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Compound Class Target IC50 (pM) Reference
C7-Arylalkyloxy-a-

MAO-B 0.00089 - 0.047 [13]
tetralones
C7-Arylalkyloxy-a-

MAO-A 0.010 - 0.741 [13]
tetralones
a,B-Unsaturated

AChE 0.045 [12]
tetralones
a,B-Unsaturated

MAO-B 0.88 [12]

tetralones

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Tetralone derivatives have been
investigated for their anti-inflammatory potential, with some compounds showing promising
activity.[14][15]

Mechanism of Action:

One of the key inflammatory mediators is the macrophage migration inhibitory factor (MIF), a
pro-inflammatory cytokine with tautomerase activity. Certain E-2-arylmethylene-1-tetralones
have been shown to bind to the active site of MIF and inhibit its tautomerase function.[14] This
inhibition leads to a reduction in inflammatory macrophage activation and a decrease in the
production of pro-inflammatory cytokines such as TNF-a and IL-6, as well as the inhibition of
NF-kB activation.[14]

Experimental Protocol: MIF Tautomerase Inhibition Assay

This assay is crucial for evaluating the potential of tetralone derivatives as anti-inflammatory
agents.

e Principle: The assay measures the ability of a compound to inhibit the MIF-catalyzed
tautomerization of a substrate, such as L-dopachrome methyl ester. The decrease in
absorbance of the substrate is monitored spectrophotometrically.
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e Procedure:

o

Prepare a solution of recombinant human MIF protein in a suitable buffer.

o Prepare a solution of the tetralone derivative to be tested at various concentrations.

o In a microplate, pre-incubate the MIF protein with the test compound for a defined period.
o Initiate the reaction by adding the L-dopachrome methyl ester substrate.

o Immediately measure the decrease in absorbance at 475 nm over time using a microplate
reader.

o Calculate the rate of the reaction and determine the percentage of inhibition for each
concentration of the test compound to calculate the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of substituted tetralones is highly dependent on the nature and position
of the substituents on the tetralone core. Understanding these structure-activity relationships is
crucial for the rational design of more potent and selective drug candidates.

o Anticancer Activity: For some tetralone-based chalcones, the presence of di-halo
substitutions on the aryl ring has been shown to enhance cytotoxicity.[7]

o Antimicrobial Activity: In aminoguanidinium-containing tetralones, the nature of the
substituent on the benzyl bromide or bromoalkane used in the synthesis significantly impacts
the MIC values.[8]

* MAO Inhibition: For a-tetralone derivatives, substitution at the C7 position generally leads to
more potent MAO inhibition than substitution at the C6 position. Furthermore, arylalkyloxy
substituents at C7 have been shown to yield highly potent and selective MAO-B inhibitors.
[13]

Future Perspectives and Conclusion

The substituted tetralone scaffold has firmly established itself as a privileged structure in
medicinal chemistry, with a proven track record in generating compounds with diverse and
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potent pharmacological activities. While numerous preclinical studies have demonstrated their
potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents, a notable
gap remains in their clinical translation. To date, there is limited public information on
substituted tetralone derivatives (as the primary pharmacophore) entering clinical trials.

The future of tetralone-based drug discovery lies in several key areas:

» Target-specific design: Moving beyond broad cytotoxicity and antimicrobial screens to the
rational design of derivatives that target specific enzymes (e.g., kinases, specific proteases)
or receptors implicated in disease.

o Exploration of novel substitution patterns: The vast chemical space of substituted tetralones
remains largely unexplored. The synthesis and evaluation of novel derivatives with unique
substitution patterns could lead to the discovery of compounds with improved potency,
selectivity, and pharmacokinetic properties.

o Combination therapies: Investigating the synergistic effects of tetralone derivatives in
combination with existing drugs could offer new therapeutic strategies, particularly in cancer
and infectious diseases.

In conclusion, the substituted tetralone core continues to be a rich source of inspiration for
medicinal chemists. The wealth of existing knowledge on its synthesis and biological activities,
coupled with the potential for further optimization and discovery, ensures that this versatile
scaffold will remain a key player in the development of future therapeutic agents.

References
e Zhang, Q. J., Li, Y. X,, Ge, W. B., Bai, L. X., & Li, J. Y. (2025). Synthesis, Antimicrobial

Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium
Moiety. International Journal of Molecular Sciences, 26(12), 6393. [Link]

e Hussain, S., Ali, Q., Khan, M. A., Shah, S. A. A., & Perveen, S. (2016). Evaluation of
multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical
biology & drug design, 88(5), 755-764. [Link]

e Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., & Li, J. Y. (2025). Synthesis, Antimicrobial
Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium
Moiety. International journal of molecular sciences, 26(12), 6393. [Link]

e Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their
Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[Link]

Various Authors. (2024). Tetralin including anticancer drugs. [Link]

Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2020). Tetralone Scaffolds and Their
Potential Therapeutic Applications.

Elrashedy, A. A., Mounier, M. M., EI-AdI, K., & EI-Sherif, A. A. (2024). Study of Tertralone
Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In
silico Approaches. Egyptian Journal of Chemistry, 67(Sl: M. R. Mahran), 1-1. [Link]

Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., & Li, J. Y. (2025). Synthesis, Antimicrobial
Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium
Moiety.

Gupta, A., Dwivedi, M., & Singh, A. (2025). 4-Hydroxy-a-Tetralone and its Derivative as Drug
Resistance Reversal Agents in Multi Drug Resistant Escherichia coli.

Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021).

Various Authors. (2020). IC50 values (uM) of the compounds and Sl values against MCF-7,
A549 and NIH/3T3 cell lines.

Ceylan, S., Kopralu, T. K., & Cakir, B. (2021).

van der Westhuizen, J. H., van der Walt, M. M., & Malan, S. F. (2009). Novel tetralone-
derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver
microsomal and MCF-7 CYP26A1 cell assays. Bioorganic & medicinal chemistry, 17(15),
5435-5447. [Link]

Kumar, A., Sharma, S., & Kumar, S. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY
OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and
Chemistry, 2(4), 983-988. [Link]

Various Authors. (2016). Total Synthesis of Natural Products Containing the Tetralone
Subunit. Semantic Scholar. [Link]

Mondal, S., Ghosh, S., & Mandal, S. M. (2024). Synthesis of a tetralone derivative of
ampicillin to control ampicillin-resistant Staphylococcus aureus.

Al-Abdullah, E. S., Al-Mutairi, M. S., & Haiba, M. E. (2011). Synthesis and anticancer activity
of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine
and 2-iminopyridine derivatives. Molecules (Basel, Switzerland), 16(4), 3410-3425. [Link]
Legoabe, L. J., Petzer, A., & Petzer, J. P. (2015). The Synthesis and Evaluation of C7-
Substituted a-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical biology &
drug design, 86(4), 895-904. [Link]

Garai, J., Krekd, M., Orfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vamos, E.,
Kovécs, D., Vantus, V. B., Radnai, B., & Lorand, T. (2021). Tetralone derivatives are MIF
tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic
response in endotoxemic mice. Journal of enzyme inhibition and medicinal chemistry, 36(1),
1357-1369. [Link]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. benthamdirect.com [benthamdirect.com]
o 2.researchgate.net [researchgate.net]
e 3.ijrpc.com [ijrpc.com]

e 4. Tetrandrine alleviates inflammation and neuron apoptosis in experimental traumatic brain
injury by regulating the IRE1a/JNK/CHOP signal pathway - PMC [pmc.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]
o 6. researchgate.net [researchgate.net]

e 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-
Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives
[mdpi.com]

» 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives
Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

¢ 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives
Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]

e 12. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. The Synthesis and Evaluation of C7-Substituted a-Tetralone Derivatives as Inhibitors of
Monoamine Oxidase - PubMed [pubmed.ncbi.nim.nih.gov]

o 14. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage
activation and amplify the hypothermic response in endotoxemic mice - PubMed
[pubmed.ncbi.nim.nih.gov]

e 15. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric
Synthesis_Chemicalbook [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b093731?utm_src=pdf-custom-synthesis
https://www.benthamdirect.com/content/journals/lddd/10.2174/1570180817999201013165656
https://www.researchgate.net/publication/346230353_Tetralone_Scaffolds_and_Their_Potential_Therapeutic_Applications
https://www.ijrpc.com/files/13-3198.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9759135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9759135/
https://www.researchgate.net/figure/IC50-values-M-of-the-compounds-and-SI-values-against-MCF-7-A549-and-NIH-3T3-cell_tbl1_322376003
https://www.researchgate.net/publication/382511866_Study_of_Tertralone_Derivatives_as_Potent_Anti-Cancer_Agents_through_Apoptosis_assessment_In_Vitro_and_In_silico_Approaches
https://www.mdpi.com/1420-3049/16/4/3410
https://www.mdpi.com/1420-3049/16/4/3410
https://www.mdpi.com/1420-3049/16/4/3410
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250302/
https://pubmed.ncbi.nlm.nih.gov/40649759/
https://pubmed.ncbi.nlm.nih.gov/40649759/
https://www.researchgate.net/publication/392961440_Synthesis_Antimicrobial_Activities_and_Model_of_Action_of_Novel_Tetralone_Derivatives_Containing_Aminoguanidinium_Moiety
https://www.researchgate.net/publication/258851918_4-Hydroxy-a-Tetralone_and_its_Derivative_as_Drug_Resistance_Reversal_Agents_in_Multi_Drug_Resistant_Escherichia_coli
https://pubmed.ncbi.nlm.nih.gov/27434226/
https://pubmed.ncbi.nlm.nih.gov/27434226/
https://pubmed.ncbi.nlm.nih.gov/25581511/
https://pubmed.ncbi.nlm.nih.gov/25581511/
https://pubmed.ncbi.nlm.nih.gov/34225560/
https://pubmed.ncbi.nlm.nih.gov/34225560/
https://pubmed.ncbi.nlm.nih.gov/34225560/
https://www.chemicalbook.com/article/1-tetralone-derivatives-anti-inflammatory-mao-inhibition-and-asymmetric-synthesis.htm
https://www.chemicalbook.com/article/1-tetralone-derivatives-anti-inflammatory-mao-inhibition-and-asymmetric-synthesis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [The Tetralone Scaffold: A Privileged Structure in Modern
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093731#potential-applications-of-substituted-
tetralones-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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